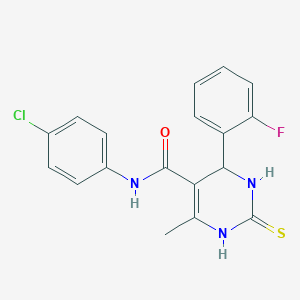![molecular formula C14H11N5O3 B4954195 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile](/img/structure/B4954195.png)
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile, also known as HMPN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMPN is a versatile molecule that can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of potential drug candidates. In biochemistry, this compound has been used as a probe to study enzyme activity and protein-ligand interactions. In pharmacology, this compound has been used as a tool to study the mechanism of action of various drugs.
作用機序
The mechanism of action of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile in lab experiments is its versatility. This compound can be used in various fields of research and can be modified to target specific enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are many future directions for research involving [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile. One area of research is the development of this compound-based inhibitors for specific enzymes and proteins. Another area of research is the use of this compound as a tool to study the mechanism of action of various drugs. Additionally, this compound could be used in the development of new drug candidates for the treatment of various diseases.
合成法
The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile and 5-hydroxy-3-methyl-1H-pyrazole in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-nitrophenyl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-12(14(20)18-17-8)13(9(6-15)7-16)10-4-2-3-5-11(10)19(21)22/h2-5,9,13H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRZCKBBODFMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2[N+](=O)[O-])C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)

![ethyl 4-({[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B4954128.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4954134.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4954139.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B4954146.png)
![5-methyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B4954158.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4954166.png)
![(2S)-2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-4-(methylthio)-1-butanol](/img/structure/B4954213.png)
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4954215.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954217.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4954218.png)
![(3S)-1-ethyl-4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-methyl-2-piperazinone](/img/structure/B4954220.png)
